molecular formula C16H16O3 B4850716 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde CAS No. 143876-04-4

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4850716
CAS No.: 143876-04-4
M. Wt: 256.30 g/mol
InChI Key: IJUZTKKVYGEYMO-UHFFFAOYSA-N
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Description

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C18H18O3 It is a derivative of benzaldehyde, featuring an ethoxy linkage and a methylphenoxy group

Properties

IUPAC Name

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-3-2-4-16(11-13)19-10-9-18-15-7-5-14(12-17)6-8-15/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUZTKKVYGEYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272878
Record name 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143876-04-4
Record name 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143876-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the phenoxy and ethoxy groups under basic conditions.

Major Products Formed

    Oxidation: 4-[2-(3-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 4-[2-(3-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ethoxy and phenoxy groups can enhance its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
  • 3-(4-methoxyphenoxy)benzaldehyde
  • 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde

Uniqueness

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and binding properties. This structural feature can result in different chemical and biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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